molecular formula C11H11F3O B15340766 5-Methyl-1-(trifluoromethyl)-1-indanol

5-Methyl-1-(trifluoromethyl)-1-indanol

Cat. No.: B15340766
M. Wt: 216.20 g/mol
InChI Key: CVYDXNCDXYPLNL-UHFFFAOYSA-N
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Description

5-Methyl-1-(trifluoromethyl)-1-indanol is a chiral indanol derivative of significant interest in medicinal chemistry and drug discovery. As a synthetic building block, its core structure is frequently explored in the development of bioactive molecules with potential antiviral, anti-inflammatory, analgesic, and anticancer properties . The incorporation of the trifluoromethyl group is a strategic design element, as this moiety is known to enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets due to its high electronegativity and lipophilicity . This makes this compound a valuable intermediate for researchers optimizing the structure-activity relationships of lead compounds, particularly in the synthesis of more complex molecules for probing biological pathways or developing new therapeutic agents . The compound is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H11F3O

Molecular Weight

216.20 g/mol

IUPAC Name

5-methyl-1-(trifluoromethyl)-2,3-dihydroinden-1-ol

InChI

InChI=1S/C11H11F3O/c1-7-2-3-9-8(6-7)4-5-10(9,15)11(12,13)14/h2-3,6,15H,4-5H2,1H3

InChI Key

CVYDXNCDXYPLNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(CC2)(C(F)(F)F)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Effects: Methyl vs. Fluoro Derivatives

describes the synthesis of 5-fluoro-1-methyl-1H-indole (7b) and 5-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indole (7c). While these are indole derivatives (nitrogen-containing heterocycles), their substituent patterns offer insights:

  • Methylation: The methyl group in 7b improves lipophilicity (yield: 98%, mp: 55–56°C) compared to unsubstituted indoles. Similarly, the methyl group in 5-methyl-1-(trifluoromethyl)-1-indanol likely enhances steric bulk and stability.
  • Fluorination : Fluorine substitution (as in 7a–7c) increases electronegativity and metabolic resistance. In contrast, the trifluoromethyl group in the target compound provides stronger electron-withdrawing effects and greater steric demand .
Table 1: Substituent Impact on Physical Properties
Compound Core Structure Substituent(s) Melting Point (°C) Yield (%)
This compound Indanol 5-CH₃, 1-CF₃ Not reported N/A
5-Fluoro-1-methyl-1H-indole (7b) Indole 5-F, 1-CH₃ 55–56 98
5-Fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indole (7c) Indole 5-F, 1-SO₂(C₆H₄CH₃) 111–112 96

Trifluoromethyl-Containing Analogues

lists 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid , a triazole derivative with a trifluoromethylphenyl group. Key differences from the target compound include:

  • Core Structure : The triazole ring introduces nitrogen atoms, altering electronic properties and hydrogen-bonding capacity.
  • Biological Relevance: Triazole-carboxylic acids (e.g., ) exhibit antiproliferative activity against cancer cell lines (e.g., NCI-H522 lung cancer cells, GP = 62.47%). While this compound’s bioactivity is unreported, the trifluoromethyl group in both compounds may enhance membrane permeability and target binding .
Table 2: Trifluoromethyl-Containing Compounds
Compound Core Structure Key Functional Groups Applications
This compound Indanol -OH, -CF₃, -CH₃ Chiral synthesis, drug discovery
5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid Triazole -COOH, -CF₃, -CH₃ Anticancer agents (e.g., NCI-H522 inhibition)

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